molecular formula C14H18N2O B8740011 4-(2-Piperidin-1-ylethoxy)benzonitrile

4-(2-Piperidin-1-ylethoxy)benzonitrile

Cat. No.: B8740011
M. Wt: 230.31 g/mol
InChI Key: IHUHHDZOKYZNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Piperidin-1-ylethoxy)benzonitrile is a benzonitrile derivative featuring a piperidine-substituted ethoxy group at the para-position of the aromatic ring. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. The compound is structurally characterized by:

  • A benzonitrile core, providing a strong electron-withdrawing cyano group.
  • A 2-(piperidin-1-yl)ethoxy linker, which introduces conformational flexibility and basicity due to the piperidine moiety.

This compound is primarily utilized as a pharmacological research intermediate.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzonitrile

InChI

InChI=1S/C14H18N2O/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-11H2

InChI Key

IHUHHDZOKYZNOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Benzonitrile derivatives with piperidine-based substituents exhibit diverse pharmacological and physicochemical properties. Key structural analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Pattern Key Functional Groups Application
4-(2-Piperidin-1-ylethoxy)benzonitrile Ethoxy-piperidine Benzonitrile, piperidine, ethoxy Research compound (e.g., dorphin)
4-(2,6-Dimethylphenylthio)benzonitrile Thioether, dimethylphenyl Benzonitrile, thioether Synthetic intermediate (transition metal-free synthesis)
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Piperidinyl-piperidine Benzonitrile, fused piperidine rings Intermediate for anticancer/antimalarial agents
2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile Aminopiperidine, phenylethoxy Benzonitrile, aminopiperidine, phenoxy Laboratory chemical (hazardous; H302, H315)
Key Observations:

Linker Flexibility: The ethoxy-piperidine group in the target compound provides greater conformational flexibility compared to rigid fused piperidine systems (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) .

Electronic Effects: Piperidine introduces basicity (pKa ~11), which may influence solubility and binding interactions in biological systems. Aminopiperidine derivatives (e.g., 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile) enhance hydrogen-bonding capacity, altering pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Solubility and Stability :
  • The ethoxy linker in 4-(2-Piperidin-1-ylethoxy)benzonitrile likely improves aqueous solubility compared to thioether or methylene-linked analogs.
  • Piperidine-containing compounds often exhibit van der Waals-driven crystal packing , as seen in 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which adopts chair conformations for stability .
Table 2: Hazard Comparison
Compound Name Hazard Classification
2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile Acute toxicity (H302), skin/eye irritation (H315, H319), respiratory irritation (H335)

While safety data for 4-(2-Piperidin-1-ylethoxy)benzonitrile is unavailable, structural analogs highlight the importance of substituent effects on toxicity.

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